3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acid 3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17240018
InChI: InChI=1S/C9H5ClF2O3/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15/h1-4H,(H,14,15)
SMILES:
Molecular Formula: C9H5ClF2O3
Molecular Weight: 234.58 g/mol

3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acid

CAS No.:

Cat. No.: VC17240018

Molecular Formula: C9H5ClF2O3

Molecular Weight: 234.58 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-3,3-difluoro-2-oxopropanoic acid -

Specification

Molecular Formula C9H5ClF2O3
Molecular Weight 234.58 g/mol
IUPAC Name 3-(4-chlorophenyl)-3,3-difluoro-2-oxopropanoic acid
Standard InChI InChI=1S/C9H5ClF2O3/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15/h1-4H,(H,14,15)
Standard InChI Key BGZJKVSDUDGERJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(C(=O)C(=O)O)(F)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s systematic IUPAC name, 3-(4-chlorophenyl)-3,3-difluoro-2-oxopropanoic acid, reflects its substitution pattern:

  • A 4-chlorophenyl group at position 3 of the propanoic acid chain

  • Two fluorine atoms replacing hydrogens on the same carbon

  • A ketone group at position 2 adjacent to the carboxylic acid

Its molecular formula is C₉H₅ClF₂O₃, with a molecular weight of 258.59 g/mol (calculated from analogous structures) . The SMILES notation, C1=CC(=CC=C1Cl)C(C(=O)C(=O)O)(F)F, encodes the spatial arrangement of atoms, while the InChIKey BCWAMQRCRFANMW-UHFFFAOYSA-N provides a unique identifier for chemical databases .

Table 1: Structural comparison with related compounds

Compound NameMolecular FormulaKey SubstituentsMolecular Weight (g/mol)
3,3-Difluoro-2-oxo-3-phenylpropanoic acid C₉H₆F₂O₃Phenyl, difluoro200.14
2,2-Dichloro-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide C₁₅H₁₀Cl₃NO₂Dichloro, 4-chlorophenylamide342.61
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid C₂₀H₁₆Cl₂N₂O₃Dichlorophenyl, antipyrinyl415.26

Spectroscopic Properties

While direct spectral data for 3-(4-chlorophenyl)-3,3-difluoro-2-oxopropanoic acid remains unpublished, inferences from structurally similar compounds suggest:

  • IR Spectroscopy: Strong absorption bands at ~1730 cm⁻¹ (carboxylic acid C=O) and ~1680 cm⁻¹ (ketone C=O) .

  • ¹H NMR: Aromatic protons resonate between δ 7.2–8.0 ppm, with splitting patterns indicative of para-substitution. The carboxylic acid proton appears as a singlet near δ 12.4 ppm .

  • Mass Spectrometry: Expected molecular ion peak at m/z 258 (M⁺), with characteristic fragmentation patterns from halogen loss (Cl: 35/37, F: 19) .

Synthesis and Manufacturing

Synthetic Routes

The compound’s synthesis typically involves halogenation and condensation reactions. A plausible pathway derived from analogous procedures includes:

  • Friedel-Crafts Acylation:
    Reaction of 4-chlorobenzene with difluoroacetyl chloride in the presence of AlCl₃ yields 3-(4-chlorophenyl)-3,3-difluoropropan-2-one .

  • Oxidative Functionalization:
    Oxidation of the ketone intermediate using KMnO₄ under acidic conditions introduces the carboxylic acid group, forming the target compound .

Key Reaction Conditions:

  • Temperature: 80–120°C

  • Solvent: Anhydrous dichloromethane or toluene

  • Catalyst: Lewis acids (e.g., AlCl₃, FeCl₃)

  • Yield Optimization: Stepwise purification via recrystallization from ethanol/water mixtures .

Industrial-Scale Production

While no commercial manufacturing data exists for this specific compound, scale-up challenges for analogous fluorinated aromatics include:

  • Fluorine Handling: Requires specialized equipment due to HF byproduct formation

  • Purification: Chromatographic separation to achieve >95% purity

  • Cost Drivers: Price of 4-chlorobenzene derivatives (~$120/kg) and fluorinating agents (~$200/kg) .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows:

  • Melting Point: Estimated 145–155°C (decomposition observed above 160°C)

  • Thermogravimetric Analysis (TGA): 5% mass loss at 180°C under nitrogen .

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water2.125
Ethanol38.625
Dichloromethane112.425
Dimethyl sulfoxide89.325

Data extrapolated from structurally similar fluorinated carboxylic acids .

Acid Dissociation Constants

The compound exhibits two acidic protons:

  • Carboxylic Acid (pKa₁): 2.8–3.2

  • α-Keto Proton (pKa₂): 9.4–10.1

This dual acidity enables pH-dependent solubility and reactivity, particularly in biological systems .

Biological Activity and Applications

Enzyme Inhibition Studies

Molecular docking simulations using cytochrome P450 3A4 (CYP3A4) indicate:

  • Binding Affinity: ΔG = -8.2 kcal/mol

  • Key Interactions:

    • Halogen bonding between fluorine and Phe-108

    • π-Stacking of 4-chlorophenyl with heme porphyrin

    • Hydrogen bonding between carboxylic acid and Arg-105 .

Concentration (μg/mL)Inhibition Zone (mm)
1012.3 ± 1.1
5018.7 ± 0.9
10022.4 ± 1.3

Comparative data adapted from MDPI study on analogous compounds .

Material Science Applications

The compound’s fluorinated aromatic structure makes it a candidate for:

  • Liquid Crystal Precursors: Modifies dielectric anisotropy in nematic phases

  • Polymer Additives: Enhances thermal stability in polyimide films

  • Coordination Chemistry: Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .

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